8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester
CAS No.: 892874-76-9
Cat. No.: VC15897090
Molecular Formula: C16H17NO4
Molecular Weight: 287.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 892874-76-9 |
|---|---|
| Molecular Formula | C16H17NO4 |
| Molecular Weight | 287.31 g/mol |
| IUPAC Name | diethyl 8-methylquinoline-2,3-dicarboxylate |
| Standard InChI | InChI=1S/C16H17NO4/c1-4-20-15(18)12-9-11-8-6-7-10(3)13(11)17-14(12)16(19)21-5-2/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | LXAYTSGRZUPJDF-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=CC=CC(=C2N=C1C(=O)OCC)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester belongs to the quinoline dicarboxylate family, featuring a methyl substituent at the 8-position and ethyl ester groups at the 2- and 3-positions of the quinoline ring. Its systematic IUPAC name is diethyl 8-methylquinoline-2,3-dicarboxylate. The molecular structure is defined by the following parameters:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 287.31 g/mol | |
| CAS Registry Number | 892874-76-9 | |
| Boiling Point | 387.4 ± 37.0 °C (Predicted) | |
| Density | 1.187 ± 0.06 g/cm³ |
The methyl group at position 8 introduces steric effects that influence the compound’s reactivity and intermolecular interactions, while the ester groups enhance solubility in organic solvents.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of 8-methyl-quinoline-2,3-dicarboxylic acid diethyl ester typically involves multi-step reactions starting from quinoline precursors. A common route includes:
-
Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones to form the quinoline core.
-
Esterification: Reaction of the dicarboxylic acid intermediate with ethanol in the presence of acid catalysts like sulfuric acid.
Recent advancements employ automated reactors and continuous flow systems to optimize yield and scalability. For example, a 2024 study reported a 78% yield using palladium-catalyzed cross-coupling under mild conditions.
Industrial Manufacturing
Industrial production prioritizes cost efficiency and purity. Large-scale batches often utilize:
-
High-Pressure Reactors: To accelerate esterification kinetics.
-
Chromatographic Purification: Silica gel column chromatography ensures >95% purity.
Physicochemical Properties
Thermal Stability
The compound’s predicted boiling point of 387.4 °C reflects strong intermolecular van der Waals forces due to its planar quinoline ring . Differential scanning calorimetry (DSC) studies indicate no decomposition below 200 °C, making it suitable for high-temperature reactions.
Solubility and Reactivity
-
Solubility: Miscible in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol.
-
Hydrolysis: Under acidic or basic conditions, the ester groups hydrolyze to form 8-methyl-quinoline-2,3-dicarboxylic acid.
-
Oxidation: Reacts with potassium permanganate to yield quinoline-2,3-dicarboxylic anhydride.
Biological Activity and Applications
Anticancer Activity
Preliminary studies on human cancer cell lines reveal moderate cytotoxicity. For instance, the compound reduced viability of MCF-7 breast cancer cells by 40% at 50 µM after 48 hours. Apoptosis induction is hypothesized, though further proteomic analysis is needed.
Industrial Applications
-
Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic activity in oxidation reactions.
-
Polymer Additives: Enhances thermal stability in polyvinyl chloride (PVC) formulations.
Comparison with Structural Analogs
To contextualize its properties, 8-methyl-quinoline-2,3-dicarboxylic acid diethyl ester is compared to related esters:
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| 8-Ethylquinoline-2,3-dicarboxylate | 399.8 | 1.166 | |
| 6-Chloro-8-methylquinoline-2,3-dicarboxylate | 402.1 (Predicted) | 1.231 |
The methyl substituent confers lower density compared to chloro analogs, while ethyl groups increase hydrophobicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume